5-Nitroquinoxaline

Vue d'ensemble

Description

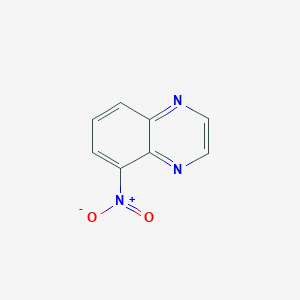

5-Nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5N3O2. It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Nitroquinoxaline can be synthesized through several methods. One common approach involves the nitration of quinoxaline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoxaline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group in 5-nitroquinoxaline undergoes reduction to form amino derivatives under controlled conditions. Common reagents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen gas (H₂) + Pd/C | Room temperature, 1 atm H₂ | 5-Aminoquinoxaline | 85–90% | |

| Sodium dithionite (Na₂S₂O₄) | Aqueous ethanol, 60–70°C | 5-Aminoquinoxaline | 78% |

Reduction proceeds via intermediate nitroso and hydroxylamine stages, ultimately yielding the amine. Catalytic hydrogenation is preferred for scalability, while sodium dithionite is cost-effective for laboratory-scale reactions .

Electrophilic Substitution

The nitro group deactivates the quinoxaline ring, directing electrophiles to positions 3 and 7 (meta to nitro). Key reactions include:

Halogenation

Reaction with bromine (Br₂) in acetic acid produces 3-bromo-5-nitroquinoxaline. The nitro group enhances regioselectivity, though yields are moderate (40–50%) due to steric hindrance .

Nitration

Further nitration under mixed acid (HNO₃/H₂SO₄) generates 5,7-dinitroquinoxaline. This reaction requires elevated temperatures (80–100°C) and achieves ~65% yield .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates adjacent positions for nucleophilic attack. For example:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Methylamine | DMF, 100°C, 12 h | 6-Methylamino-5-nitroquinoxaline | Anticancer agent precursor |

| Hydrazine | Ethanol, reflux | This compound hydrazide | Ligand synthesis |

Mechanistic studies suggest a concerted pathway without stable Meisenheimer intermediates, consistent with computational models for nitro-substituted heterocycles .

Cycloaddition Reactions

This compound acts as a dienophile in Diels-Alder reactions with electron-rich dienes (e.g., furan derivatives). The nitro group enhances reactivity, enabling regioselective [4+2] cycloadditions at ambient conditions . For example:

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Cyclohexadiene | Toluene, 25°C | Tetrahydrobenzoquinoxaline | 72% |

Reactions with Amines

Primary amines undergo conjugate addition to the nitro group, forming ammonium salts. Heating these salts yields cine-substitution products, though competing pathways limit yields (e.g., 15–30% for aniline derivatives) .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Selectivity |

|---|---|---|---|

| Reduction | H₂/Pd, Na₂S₂O₄ | 5-Aminoquinoxaline | High (≥78%) |

| Halogenation | Br₂ in AcOH | 3-Bromo-5-nitroquinoxaline | Moderate (40–50%) |

| Diels-Alder | 1,3-Cyclohexadiene | Tetrahydrobenzoquinoxaline | High (72%) |

Case Study: Antischistosomal Derivatives

This compound derivatives demonstrated potent activity against Schistosoma mansoni in vitro (IC₅₀ ≤0.31 µM) . Key steps included:

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block : 5-Nitroquinoxaline is utilized in the synthesis of more complex heterocyclic compounds, contributing to the development of new materials and chemical processes.

- Reagent : It acts as a reagent in the synthesis of other complex molecules, facilitating advancements in organic chemistry.

2. Biology

- Biological Activities : The compound and its derivatives are investigated for their potential biological activities, including:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anticancer : Some derivatives show promise in inhibiting cancer cell growth.

- Anti-inflammatory : Demonstrates potential in reducing inflammation.

3. Medicine

- Therapeutic Applications : Certain derivatives of this compound are being studied for their potential as antibiotics and anticancer agents. For instance, nitroquinoxalines have shown significant cytotoxicity against human cancer cell lines in vitro, with IC50 values indicating potent activity .

4. Industry

- Dyes and Pigments : The compound is used in the development of dyes and pigments due to its stable aromatic structure, which contributes to colorfastness and stability in various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that certain compounds effectively inhibited bacterial growth at concentrations lower than 20 µM, suggesting their potential role as antimicrobial agents .

Case Study 2: Anticancer Properties

Research on the antitumor effects of this compound derivatives demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. Compounds such as 6-Methylamino-5-nitroquinoxaline were particularly noted for their selective cytotoxic effects on tumor cells compared to normal cells .

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Research and Medicine |

| 6-Methylamino-5-nitroquinoxaline | Antitumor | Oncology |

| Olaquindox | Antibiotic | Veterinary Medicine |

| Echinomycin | Antitumor | Oncology |

| Carbadox | Antibiotic | Veterinary Medicine |

Mécanisme D'action

The mechanism of action of 5-Nitroquinoxaline and its derivatives often involves interactions with biological macromolecules. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the derivative and the biological context.

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound without the nitro group.

5-Aminoquinoxaline: The reduced form of 5-Nitroquinoxaline.

2,3-Dichloroquinoxaline: Another quinoxaline derivative with different substituents.

Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to quinoxaline, it has enhanced electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions. The nitro group also contributes to its potential biological activities, which are not observed in the parent quinoxaline.

Activité Biologique

5-Nitroquinoxaline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiparasitic properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinoxalines, which are bicyclic aromatic compounds containing two nitrogen atoms. The presence of the nitro group at the 5-position is crucial for its biological activity. Various synthetic routes have been explored to produce this compound and its derivatives, often involving the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives achieving MICs as low as 0.78 μM against Mycobacterium tuberculosis .

- Antifungal Properties : The compound has also been tested against fungal strains, showing promising results in inhibiting growth, although specific data on MIC values for fungi are less documented.

Antiparasitic Activity

The antiparasitic effects of this compound have been particularly noteworthy in studies involving Schistosoma mansoni:

- In Vitro Activity : In assays using newly transformed schistosomula (NTS), several nitroquinoxaline derivatives demonstrated over 70% lethality at concentrations of 10 µM. Notably, compounds with IC50 values under 0.31 µM were identified as highly effective against adult S. mansoni .

- In Vivo Studies : While in vitro results are promising, in vivo studies have indicated moderate efficacy in reducing worm burden in infected mice. This discrepancy suggests that further optimization of pharmacokinetic properties is necessary to enhance therapeutic outcomes .

Antitumor Activity

Research into the antitumor potential of this compound has revealed its ability to inhibit cancer cell proliferation:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Cell Line Studies : In vitro studies on human non-small-cell lung cancer cells (A549) have shown that certain quinoxaline derivatives can significantly reduce cell viability at low concentrations .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- Antimicrobial Research : A study synthesized various quinoxaline derivatives and assessed their antimicrobial activity against multiple bacterial strains. The results indicated that modifications to the nitro group could enhance activity against specific pathogens .

- Antiparasitic Efficacy : A comprehensive evaluation of nitroquinoxalines showed that specific structural features contribute to enhanced activity against S. mansoni, suggesting a structure-activity relationship that could guide future drug development .

- Cancer Therapeutics : Investigations into the cytotoxic effects of this compound on different cancer cell lines have revealed its potential as a lead compound for developing new anticancer agents .

Propriétés

IUPAC Name |

5-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBOWHSZOCPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171722 | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18514-76-6 | |

| Record name | 5-Nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitroquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.